3-(3-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-(3-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0863297
InChI: InChI=1S/C18H16N4S/c1-13-6-5-9-15(12-13)17-19-20-18-22(17)21-16(23-18)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3
SMILES: CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4
Molecular Formula: C18H16N4S
Molecular Weight: 320.4 g/mol

3-(3-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC0863297

Molecular Formula: C18H16N4S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C18H16N4S
Molecular Weight 320.4 g/mol
IUPAC Name 3-(3-methylphenyl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C18H16N4S/c1-13-6-5-9-15(12-13)17-19-20-18-22(17)21-16(23-18)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3
Standard InChI Key TVKADHVMKQORNA-UHFFFAOYSA-N
SMILES CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4
Canonical SMILES CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator